N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide
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Overview
Description
N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methoxyphenol and 4-methylpiperazine.
Acylation Reaction: The 4-amino-2-methoxyphenol undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form the intermediate acetamide.
Coupling Reaction: The intermediate acetamide is then coupled with 4-methylpiperazine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide: can be compared with other acetamides or piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H22N4O2/c1-17-5-7-18(8-6-17)10-14(19)16-12-4-3-11(15)9-13(12)20-2/h3-4,9H,5-8,10,15H2,1-2H3,(H,16,19) |
InChI Key |
CSAOPMFYQZNSCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
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